molecular formula C16H16N2O4 B1680010 NPPB CAS No. 107254-86-4

NPPB

Cat. No.: B1680010
CAS No.: 107254-86-4
M. Wt: 300.31 g/mol
InChI Key: WBSMIPAMAXNXFS-UHFFFAOYSA-N
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Description

NPPB, also known as 5-nitro-2-(3-phenylpropylamino) benzoic acid, is a chemical compound that has garnered significant attention in scientific research due to its role as an ion channel inhibitor. This compound is particularly noted for its ability to inhibit chloride channels, making it a valuable tool in the study of ion transport and cellular physiology.

Mechanism of Action

Target of Action

The primary target of NPPB, also known as 5-Nitro-2-(3-phenylpropylamino)benzoic acid, is the chloride channel . Chloride channels are a diverse group of proteins that regulate fundamental cellular processes including stabilization of cell membrane potential, transepithelial transport, maintenance of intracellular pH, and regulation of cell volume .

Mode of Action

This compound acts as a potent chloride channel blocker . It inhibits the chloride channel with an IC50 value ranging from 100 nM to 100 µM, depending on the channel subtype and assay method . This inhibition disrupts the normal flow of chloride ions across the cell membrane, affecting various cellular processes .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to enhance lipopolysaccharide (LPS)-induced inflammation in macrophages by promoting the associated p38 mitogen-activated protein kinase (MAPK) after activating the G protein-coupled receptor 35 . This suggests that this compound may play a role in inflammatory responses.

Pharmacokinetics

Its solubility in ethanol and dmso suggests that it may be well-absorbed in the body

Result of Action

The inhibition of chloride channels by this compound can lead to a variety of cellular effects. For instance, exposure to this compound has been shown to stimulate a significant increase in extracellular ATP levels within minutes . In another study, this compound was found to enhance LPS-induced inflammation in macrophages .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the temperature and pH of the environment may affect the compound’s solubility and therefore its bioavailability . .

Biochemical Analysis

Biochemical Properties

5-Nitro-2-(3-phenylpropylamino)benzoic acid plays a crucial role in biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules . Specifically, it acts as a potent chloride channel blocker . This interaction with chloride channels can influence various biochemical reactions within the cell . Additionally, it acts as an agonist of G protein-coupled receptor 35 , which can further influence biochemical reactions within the cell.

Cellular Effects

The effects of 5-Nitro-2-(3-phenylpropylamino)benzoic acid on various types of cells and cellular processes are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to promote lipopolysaccharide-induced inflammation via the p38 MAPK pathway in RAW264.7 macrophages .

Molecular Mechanism

The molecular mechanism of action of 5-Nitro-2-(3-phenylpropylamino)benzoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a chloride channel blocker, it inhibits the function of these channels, thereby influencing the cellular processes that depend on them . As an agonist of G protein-coupled receptor 35, it can activate this receptor and influence the downstream signaling pathways .

Metabolic Pathways

5-Nitro-2-(3-phenylpropylamino)benzoic acid is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can influence metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NPPB involves a multi-step process. One common method includes the nitration of 2-aminobenzoic acid to produce 5-nitro-2-aminobenzoic acid. This intermediate is then subjected to reductive amination with 3-phenylpropylamine to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

NPPB undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, although this is not a primary reaction pathway.

    Reduction: The nitro group in this compound can be reduced to an amino group under suitable conditions.

    Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Reduction: The major product of the reduction of this compound is 5-amino-2-(3-phenylpropylamino) benzoic acid.

    Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Scientific Research Applications

NPPB has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of other compounds and in the study of reaction mechanisms.

    Biology: Employed in the study of ion channels, particularly chloride channels, and their role in cellular physiology.

    Medicine: Investigated for its potential therapeutic effects in conditions involving ion channel dysfunction, such as cystic fibrosis.

    Industry: Utilized in the development of new materials and chemical processes that require precise control of ion transport.

Comparison with Similar Compounds

NPPB is often compared with other ion channel inhibitors such as niflumic acid and 4,4’-diisothiocyanostilbene-2,2’-disulfonic acid (DIDS). While all these compounds inhibit chloride channels, this compound is unique in its specific binding affinity and inhibitory potency. Similar compounds include:

This compound stands out due to its specific action on chloride channels and its utility in a wide range of research applications.

Properties

IUPAC Name

5-nitro-2-(3-phenylpropylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c19-16(20)14-11-13(18(21)22)8-9-15(14)17-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11,17H,4,7,10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSMIPAMAXNXFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90147978
Record name 5-Nitro-2-(3-phenylpropylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90147978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500489
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

107254-86-4
Record name 5-Nitro-2-[(3-phenylpropyl)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107254-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitro-2-(3-phenylpropylamino)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107254864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Nitro-2-(3-phenylpropylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90147978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-NITRO-2-(3-PHENYLPROPYLAMINO)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A35O9G3YZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 15.3 g of 2-chloro-5-nitrobenzoic acid and 49 g of 3-phenylpropylamine in 60 ml of dimethylacetamide is heated at 145° C. for 2 hours. After cooling, 300 ml of water are added, and the mixture is acidified (pH 2 to 1) with 2 N HCl.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of NPPB?

A1: this compound is widely recognized as a chloride channel blocker. It inhibits chloride ion transport across cell membranes by directly interacting with chloride channels. [, , , , , , , ] For example, this compound inhibited stimulated short-circuit current (Isc) and 36Cl- uptake in T84 colonic cells, indicating Cl- channel blocking activity. []

Q2: How does this compound affect cellular processes like proliferation and apoptosis?

A2: this compound has shown dose-dependent effects on cell proliferation and apoptosis in various cell types. In human glioma SHG-44 cells, high doses of this compound inhibited proliferation and induced apoptosis. [, ] Similar inhibitory effects on proliferation were observed in human trabecular meshwork cells, with cell cycle arrest at the G0/G1 phase. [] This effect on the cell cycle is likely due to this compound's influence on cell volume regulation. [] Studies in human lens epithelial cells (HLECs) demonstrated that this compound could induce apoptosis via reactive oxygen species (ROS) generation and endoplasmic reticulum (ER) stress, ultimately activating the mitochondrial apoptosis pathway. []

Q3: Can you elaborate on this compound's impact on cardiac function and heart failure?

A3: Research suggests this compound can influence cardiac function through multiple mechanisms. In rat ventricular myocytes, this compound enhanced the steady-state K+ current while inhibiting the transient outward K+ current. This modulation of potassium currents was linked to the stimulation of protein kinase A (PKA) and tyrosine kinase (PTK) signaling pathways. [] this compound also appears to influence the expression of natriuretic peptides. For instance, it was found to mediate stretch-induced this compound expression in adult rat cardiac fibroblasts, potentially through the Piezo1 mechanosensitive ion channel. [] Interestingly, mice lacking brain natriuretic peptide (BNP) exhibited increased cardiac fibrosis, suggesting a protective role for BNP against this pathological process. []

Q4: What about this compound’s effects on smooth muscle cells and vasoconstriction?

A4: this compound has demonstrated inhibitory effects on agonist-induced calcium-sensitive chloride currents (ICl(Ca)) in rat portal vein smooth muscle. [] Furthermore, it suppressed endothelin-1-induced vasoconstriction in rabbit basilar arteries, suggesting a potential role in mitigating cerebral vasospasm. []

Q5: Does this compound influence auxin transport in plants?

A5: Yes, this compound has been identified as an inhibitor of polar auxin transport in plants. It blocks the ion channel activity of the ABCB19 transporter protein, which is essential for auxin movement. This inhibition disrupts the formation of auxin signaling gradients and consequently affects auxin-mediated processes like root gravitropism. []

Q6: How does this compound interact with other ion channels beyond chloride channels?

A6: While primarily known for its effects on chloride channels, this compound has shown interaction with other ion channels as well. For example, in rat portal vein smooth muscle cells, this compound inhibited voltage-sensitive Ca2+ currents. [] Studies in mouse taste cells revealed that this compound could suppress sour taste transduction, likely by inhibiting this compound-sensitive Cl- channels and possibly modulating other cation channels. []

Q7: Has this compound been investigated for its potential in treating glioblastoma?

A7: Yes, researchers have explored the potential of a novel compound, TMZ conjugated with this compound (TMZ-NPPB), for treating glioblastoma. This conjugate demonstrated a dual function: blocking both proliferation and migration of human glioma cells. It exhibited enhanced cytotoxicity compared to TMZ alone and induced apoptotic cell death via DNA damage. []

Q8: What are the limitations of using this compound in research and potential therapeutic applications?

A8: While this compound is a valuable tool in studying chloride channels and related physiological processes, its use has limitations. This compound can bind to plasma proteins, potentially reducing its efficacy in vivo. [] Additionally, its effects on certain cellular processes, like ion channel modulation and inhibition of cell proliferation, can be non-specific, influencing various channels and cell types at higher concentrations. [, , ] This non-specificity necessitates careful interpretation of experimental results and highlights the need for further research to develop more selective chloride channel inhibitors. []

Q9: What is the significance of studying the natriuretic peptide system in conjunction with this compound's effects?

A9: The natriuretic peptide system plays a crucial role in cardiovascular homeostasis, particularly in regulating blood pressure and fluid volume. Understanding the interplay between this compound and natriuretic peptides, such as BNP and ANP, is essential due to this compound's influence on cardiac function and its potential in treating conditions like heart failure. [, ] Research indicates a potential link between genetic variations in the natriuretic peptide system and cardiovascular parameters like left ventricular mass and blood pressure. [] Further investigations into the complex relationship between this compound and the natriuretic peptide system are crucial for developing targeted therapies for cardiovascular diseases.

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